Isocycloseram

Description

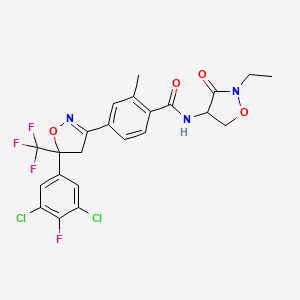

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2F4N3O4/c1-3-32-21(34)18(10-35-32)30-20(33)14-5-4-12(6-11(14)2)17-9-22(36-31-17,23(27,28)29)13-7-15(24)19(26)16(25)8-13/h4-8,18H,3,9-10H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSQDEYDCAGPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(CO1)NC(=O)C2=C(C=C(C=C2)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2F4N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801335894 | |

| Record name | Isocycloseram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061933-85-3 | |

| Record name | Isocycloseram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isocycloseram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocycloseram is a novel, broad-spectrum insecticide belonging to the isoxazoline class, developed by Syngenta. It is classified under the Insecticide Resistance Action Committee (IRAC) Group 30, acting as a potent allosteric modulator of γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2] This technical guide provides an in-depth overview of the discovery, a representative synthesis pathway, and the mechanism of action of this compound. It includes a compilation of its biological activity, detailed experimental methodologies, and visual representations of its synthesis and mode of action to support further research and development in this area.

Discovery and Development

The development of isoxazoline insecticides dates back to discoveries made by Nissan Chemical Industries.[3] Syngenta's research into this chemical class, employing modern agrochemical discovery approaches such as multi-parameter optimization and rapid design-synthesis-test-analysis (DSTA) cycles, led to the discovery of this compound.[4] A key breakthrough was reportedly a fortuitous discovery during investigations with 1,2-diamide compounds.[3] this compound was commercially introduced in the Brazilian market in 2023 under the brand name Plinazolin®. It exhibits high efficacy against a wide range of commercially important agricultural pests, including Lepidoptera, Hemiptera, Coleoptera, Thysanoptera, and Diptera, as well as mites.

Synthesis Pathway

The commercial synthesis of this compound is a proprietary, multi-step process that starts from aromatic precursors and involves cyclization reactions to form the characteristic spirocyclic isoxazoline core. While the exact, detailed industrial synthesis is not publicly available, a representative pathway can be constructed based on known isoxazoline synthesis methodologies, such as the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

A plausible synthetic route, based on related patent literature for benzamide isoxazolines, is outlined below. This pathway is for illustrative purposes and may not reflect the actual industrial process.

Mechanism of Action

This compound functions as a non-competitive antagonist of the invertebrate γ-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. Unlike other insecticides such as fiproles and cyclodienes, this compound binds to a distinct allosteric site on the GABA receptor. This binding inhibits the influx of chloride ions through the channel, leading to a disruption of the normal inhibitory neurotransmission in the insect's central nervous system. The consequence is hyperexcitation of the nervous system, resulting in paralysis and eventual death of the insect.

Notably, the common cyclodiene resistance mutation, A301S, does not confer resistance to this compound, making it an effective tool for managing resistant pest populations. However, a G335M mutation in the third transmembrane domain of the Rdl GABA receptor has been shown to impair the activity of both this compound and metadiamide insecticides.

Biological Activity

This compound has demonstrated potent insecticidal activity against a variety of agricultural pests. The following tables summarize key quantitative data from published studies.

Table 1: Insecticidal Activity (LC50)

| Pest Species | Life Stage | Exposure Time | LC50 | Reference |

| Fall Armyworm (Spodoptera frugiperda) | 3rd Instar Larvae | 72 h | 0.26 mg/kg | |

| Fathead Minnow (Pimephales promelas) | - | 96 h | 0.33 mg/L | |

| Sheepshead Minnow (Cyprinodon variegatus) | - | 96 h | 0.13 mg/L |

Table 2: In Vitro Activity (IC50)

| Receptor/Target | Pest Species | IC50 | Reference |

| SfrRDL1 Receptor | Fall Armyworm (Spodoptera frugiperda) | 8.52 nM | |

| SfrRDL2 Receptor | Fall Armyworm (Spodoptera frugiperda) | 11.13 nM |

Experimental Protocols

Determination of this compound Content by HPLC

This protocol is based on the WHO specification method for determining the active ingredient content in technical and formulated products.

Objective: To quantify the concentration of this compound.

Principle: this compound is determined by reverse phase High-Performance Liquid Chromatography (HPLC) with UV detection at 265 nm using an external standard.

Apparatus:

-

High-Performance Liquid Chromatograph with a UV detector

-

Reversed-phase C18 column

-

Ultrasonic bath

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Deionized water

-

This compound reference standard

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution with acetonitrile.

-

Sample Preparation: Accurately weigh a sample of the technical grade or formulated product containing a known approximate amount of this compound. Dissolve the sample in acetonitrile, using an ultrasonic bath to aid dissolution. Dilute to a final known volume with acetonitrile. Filter an aliquot of the sample solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10 µL.

-

Detector Wavelength: 265 nm.

-

Column Temperature: Ambient.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Compare the peak area of this compound in the sample chromatogram with the peak areas from the standard solutions to calculate the concentration of this compound in the sample.

Representative Electrophysiology Assay for GABA Receptor Modulation

This protocol describes a general method for assessing the effect of this compound on insect GABA receptors expressed in a heterologous system (e.g., Xenopus oocytes or insect cell lines) using two-electrode voltage-clamp or patch-clamp techniques.

Objective: To characterize the modulatory effect of this compound on GABA-gated chloride currents.

Principle: The electrical currents mediated by GABA receptors are measured in the absence and presence of this compound to determine its inhibitory effect.

Apparatus:

-

Two-electrode voltage-clamp or patch-clamp setup (amplifier, micromanipulators, perfusion system, data acquisition system)

-

Microscope

-

Oocyte or cell culture facility

Reagents:

-

Xenopus oocytes or a suitable insect cell line (e.g., Sf9)

-

cRNA or expression vector for the insect GABA receptor subunit(s)

-

GABA

-

This compound

-

Recording solutions (e.g., Ringer's solution for oocytes)

Procedure:

-

Receptor Expression: Inject Xenopus oocytes with the cRNA of the insect GABA receptor subunit(s) or transfect the insect cell line with the corresponding expression vector. Incubate for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte or a patch of cell membrane in the recording chamber and perfuse with the recording solution.

-

For two-electrode voltage-clamp, impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

For patch-clamp, form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell or outside-out configuration).

-

-

GABA Application: Apply a known concentration of GABA to elicit a chloride current (the control response).

-

This compound Application: Co-apply or pre-apply this compound at various concentrations with the same concentration of GABA.

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. Calculate the percentage inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a concentration-response curve.

Conclusion

This compound represents a significant advancement in insecticide chemistry, offering a novel mode of action effective against a broad spectrum of pests, including those resistant to older chemistries. Its discovery through modern research and development approaches highlights the ongoing innovation in the agrochemical industry. The information provided in this technical guide, including the representative synthesis, detailed mechanism of action, biological activity data, and experimental protocols, serves as a valuable resource for researchers and professionals in the field of crop protection and drug development. Further research into the structure-activity relationships and resistance mechanisms will continue to be crucial for the sustainable use of this important insecticide.

References

An In-depth Technical Guide to the Mechanism of Action of Isocycloseram on Insect GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocycloseram is a novel isoxazoline insecticide demonstrating potent activity against a broad spectrum of economically important insect pests.[1] Its unique mode of action, targeting the insect γ-aminobutyric acid (GABA) receptor at a site distinct from other commercially available insecticides, makes it a valuable tool in insecticide resistance management programs.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the insect GABA receptor, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel insecticides.

Introduction to this compound and its Target: The Insect GABA Receptor

This compound is a member of the isoxazoline class of insecticides, which are recognized for their exceptional potency and favorable safety profile.[4] The primary target of this compound is the insect GABA receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the insect central nervous system.[3]

The insect GABA receptor, a member of the cys-loop superfamily of ligand-gated ion channels, is a pentameric protein that forms a chloride ion (Cl⁻) permeable channel. In insects, the "Resistant to Dieldrin" (Rdl) subunit is a key component of these receptors and can form functional homomeric receptors when expressed heterologously. When the neurotransmitter GABA binds to the receptor, it triggers a conformational change that opens the channel, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

This compound disrupts this vital inhibitory signaling, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death. The Insecticide Resistance Action Committee (IRAC) has classified this compound in Group 30 , designating it as a GABA-gated chloride channel allosteric modulator. This classification highlights its distinct binding site and mechanism compared to other GABA receptor-targeting insecticides like fiproles and cyclodienes (IRAC Group 2).

Molecular Mechanism of Action

This compound functions as a non-competitive antagonist and negative allosteric modulator of the insect Rdl GABA receptor. This means it does not compete with the endogenous ligand, GABA, for its binding site. Instead, this compound binds to a distinct allosteric site within the transmembrane domain of the receptor.

Binding Site and Allosteric Modulation

Studies have revealed that this compound shares a binding site with the meta-diamide class of insecticides, such as broflanilide. This binding site is located at the interface between subunits in the transmembrane region. Molecular docking studies suggest that this binding pocket is formed by amino acid residues from the transmembrane helices (TMs) of adjacent Rdl subunits.

The binding of this compound to this allosteric site induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound to its orthosteric site. This effectively blocks the inhibitory chloride current, leading to uncontrolled neuronal firing.

The following diagram illustrates the proposed signaling pathway of the insect GABA receptor and the inhibitory action of this compound.

Key Amino Acid Residues and Resistance

Site-directed mutagenesis studies have identified specific amino acid residues that are critical for the action of this compound and other Group 30 insecticides. A key mutation is G335M (glycine to methionine at position 335) in the third transmembrane domain (TM3) of the Rdl subunit. This single amino acid substitution has been shown to significantly impair the ability of this compound to block the GABA-mediated response, conferring a high level of resistance. Interestingly, the G335M mutation can lead to fitness costs in insects, such as reduced locomotion and sterility, which may impact the prevalence of this resistance mechanism in the field.

Importantly, the widely distributed A301S mutation in the second transmembrane domain (TM2), which confers resistance to cyclodiene insecticides, does not affect the sensitivity to this compound. This lack of cross-resistance underscores the distinct binding site of this compound and its value in managing resistance to older insecticide classes.

Quantitative Data on this compound Activity

The potency of this compound has been quantified against various insect species using both in vitro electrophysiological assays and in vivo toxicity bioassays.

In Vitro Activity on Recombinant Rdl Receptors

The inhibitory concentration (IC₅₀) of this compound has been determined using two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing recombinant Rdl receptors from the fall armyworm, Spodoptera frugiperda.

| Receptor Subunit | Insect Species | IC₅₀ (nM) | Reference |

| SfrRDL1 | Spodoptera frugiperda | 8.52 | |

| SfrRDL2 | Spodoptera frugiperda | 11.13 |

In Vivo Toxicity

The lethal concentration (LC₅₀) and lethal dose (LD₅₀) of this compound have been determined for several insect pests.

| Assay Type | Insect Species | Value | Units | Reference |

| Larval Bioassay (LC₅₀) | Drosophila melanogaster (wild-type) | 0.26 | mg/kg | |

| Larval Bioassay (LC₅₀) | Drosophila melanogaster (RdlG335M mutant) | >100 | mg/kg | |

| Topical Assay (LD₅₀) | Blattella germanica (German cockroach) | 5-15 (at 72h) | ng/insect | |

| Residual Surface Spray | Cimex lectularius (Bed bug) | ~40 | mg/m² | |

| Tunneling Assay | Reticulitermes flavipes (Termite) | 5 | µg/g | |

| Treated Surface | Anopheles stephensi (Mosquito) | 120-150 | mg/m² |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of molecular biology, electrophysiology, and toxicology techniques. The following sections provide an overview of the key experimental protocols.

The overall experimental workflow for characterizing the mode of action of an insecticide like this compound is depicted below.

Cloning and Site-Directed Mutagenesis of the Rdl Receptor

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the nervous tissue of the target insect species. First-strand complementary DNA (cDNA) is synthesized using a reverse transcriptase enzyme.

-

PCR Amplification and Cloning: The full-length coding sequence of the Rdl gene is amplified by polymerase chain reaction (PCR) using gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as pGEM-T or a vector optimized for Xenopus oocyte expression.

-

Site-Directed Mutagenesis: To investigate the role of specific amino acids in insecticide binding and resistance, point mutations (e.g., G335M) are introduced into the Rdl cDNA using a commercially available site-directed mutagenesis kit (e.g., QuikChange). The presence of the desired mutation is confirmed by DNA sequencing.

-

cRNA Synthesis: The plasmid DNA containing the wild-type or mutant Rdl sequence is linearized, and capped messenger RNA (cRNA) is synthesized in vitro using a T7 or SP6 RNA polymerase. The quality and concentration of the cRNA are assessed before injection.

Heterologous Expression in Xenopus laevis Oocytes

-

Oocyte Harvesting and Preparation: Stage V-VI oocytes are surgically removed from an anesthetized female Xenopus laevis frog. The oocytes are then treated with collagenase to remove the follicular cell layer and are thoroughly washed.

-

cRNA Microinjection: Approximately 50 nL of the prepared cRNA solution (typically at a concentration of 0.1-1 µg/µL) is injected into the cytoplasm of each oocyte using a microinjection system.

-

Incubation: The injected oocytes are incubated in Barth's solution at 16-18°C for 2 to 7 days to allow for the expression and assembly of functional GABA receptors on the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5.

-

Electrode Filling Solution: 3 M KCl.

-

Agonist Stock: A concentrated stock solution of GABA is prepared in water.

-

Antagonist Stock: A concentrated stock solution of this compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

-

-

Recording Setup: An oocyte expressing the Rdl receptors is placed in a recording chamber and continuously perfused with the recording solution. Two glass microelectrodes (resistance 0.5-5 MΩ), one for voltage recording and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential of -60 to -80 mV.

-

Data Acquisition:

-

A baseline current is established in the recording solution.

-

GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) is applied to the oocyte, and the resulting inward chloride current is recorded.

-

After a washout period, the oocyte is pre-incubated with varying concentrations of this compound for a set duration, followed by the co-application of this compound and GABA.

-

The degree of inhibition of the GABA-induced current by this compound is measured.

-

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay (Hypothetical Protocol)

While specific radioligand binding studies for this compound are not widely published, a competitive binding assay could be performed to determine its binding affinity (Kᵢ). This protocol is based on established methods for other isoxazolines and GABA receptor ligands.

-

Membrane Preparation: Heads from the target insect species are homogenized in a buffered solution and subjected to centrifugation to isolate a membrane fraction rich in GABA receptors.

-

Radioligand: A tritiated version of a suitable isoxazoline ([³H]-isoxazoline) or a related compound that binds to the same site would be used as the radioligand.

-

Assay Procedure:

-

The insect head membranes are incubated with a fixed, low concentration of the radioligand.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site.

-

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound represents a significant advancement in insecticide technology, offering a novel mode of action that is effective against a wide range of insect pests, including those resistant to other insecticide classes. Its mechanism as a non-competitive antagonist and negative allosteric modulator of the insect Rdl GABA receptor has been well-characterized through sophisticated electrophysiological and molecular techniques. A thorough understanding of its binding site at the transmembrane subunit interface and the identification of key resistance-conferring mutations, such as G335M, are crucial for the sustainable use of this insecticide and for the future design of next-generation pest control agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the discovery of new molecules targeting the insect GABA receptor.

References

- 1. This compound (this compound) - Cultivar Magazine [revistacultivar.com]

- 2. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IRAC Group 30 Mode of Action: Allosteric Modulators of GABA-gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mode of action of insecticides belonging to Group 30 of the Insecticide Resistance Action Committee (IRAC) classification. This group represents a significant advancement in insecticide chemistry, offering a novel target site for insect pest control. The information presented herein is intended to support research, discovery, and development of new insecticidal compounds.

Introduction to IRAC Group 30

The Insecticide Resistance Action Committee (IRAC) classifies insecticides based on their mode of action to provide a framework for sustainable resistance management.[1][2][3] IRAC Group 30 encompasses insecticides that act as allosteric modulators of GABA-gated chloride channels.[1][4] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor, a ligand-gated chloride ion channel, leads to the influx of chloride ions, hyperpolarization of the neuron, and consequently, inhibition of nerve impulse transmission.

Group 30 insecticides disrupt this process by non-competitively binding to the GABA receptor at a site distinct from the GABA binding site and from the binding sites of other non-competitive antagonists like fipronil (IRAC Group 2). This allosteric modulation inhibits the chloride channel, preventing the inhibitory action of GABA. The resulting uncontrolled nerve stimulation leads to hyperexcitation, convulsions, and ultimately, the death of the insect.

The two primary chemical classes within IRAC Group 30 are the meta-diamides and the isoxazolines . A key advantage of this group is the lack of cross-resistance with other existing insecticide classes, making them valuable tools for managing resistance in pest populations.

The Molecular Target: The Insect GABA-gated Chloride Channel

The insect GABA-gated chloride channel, often referred to as the RDL (Resistance to dieldrin) receptor, is a member of the cys-loop ligand-gated ion channel superfamily. These receptors are pentameric structures, with each subunit typically comprising a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a short extracellular C-terminus. The M2 domain of each subunit lines the central ion pore.

While vertebrate GABA receptors are typically heteromeric, insect RDL receptors can form functional homomeric channels. This structural difference provides a basis for the selective toxicity of many Group 30 insecticides towards insects over mammals.

Detailed Mode of Action of Chemical Classes

Meta-diamides (e.g., Broflanilide)

Meta-diamides, such as broflanilide, represent a distinct class of RDL GABA receptor antagonists. Broflanilide itself is often metabolized to the more active desmethyl-broflanilide.

Binding Site and Mechanism: Studies have demonstrated that the binding site for meta-diamides is different from that of conventional non-competitive antagonists like fipronil, which binds within the ion pore. Molecular modeling and mutagenesis studies suggest that desmethyl-broflanilide binds to an inter-subunit pocket in the transmembrane domain, near the G336 residue in the M3 segment of the Drosophila RDL GABA receptor. This binding appears to favor the closed state of the channel, thereby preventing its opening even when GABA is bound.

The unique binding site of meta-diamides explains their effectiveness against insect populations that have developed resistance to cyclodienes and fipronil due to mutations in the M2 region of the GABA receptor (e.g., A2'S, A2'G, and A2'N mutations).

Isoxazolines (e.g., Afoxolaner, Fluralaner)

Isoxazolines are another major class of IRAC Group 30 insecticides with potent activity against a broad spectrum of insect and acarine pests.

Binding Site and Mechanism: Similar to meta-diamides, isoxazolines are non-competitive antagonists of the GABA-gated chloride channel. They also bind to a site distinct from fipronil and avermectins. Radioligand binding studies using [³H]fluralaner have confirmed a unique, high-affinity binding site in insect neuronal membranes. While the precise location is still under intense investigation, it is clear that isoxazoline binding allosterically inhibits the channel's function, blocking the influx of chloride ions and leading to neuronal hyperexcitation.

Quantitative Data

The following table summarizes key quantitative data for representative IRAC Group 30 insecticides from various studies. This data highlights their high potency against insect GABA receptors.

| Compound | Chemical Class | Target Organism/System | Assay Type | Parameter | Value | Reference |

| Afoxolaner | Isoxazoline | Expressed insect Rdl GABA-gated chloride channels in Xenopus oocytes | Two-Electrode Voltage Clamp | IC₅₀ | 3.7 nM | |

| Fluralaner (A1443) | Isoxazoline | House fly (Musca domestica) head membranes | [³H]EBOB displacement | IC₅₀ | 0.2 nM | |

| Fluralaner (A1443) | Isoxazoline | House fly (Musca domestica) head membranes | [³H]A1443 binding | Apparent IC₅₀ | ~0.4 nM | |

| Unnamed Isoxazoline | Isoxazoline | House fly (Musca domestica) head membranes | [³H]EBOB displacement | IC₅₀ | 455 pM | |

| Lotilaner | Isoxazoline | Expressed human louse (Pediculus humanus humanus) RDL receptors | Two-Electrode Voltage Clamp | IC₅₀ | 40.7 nM | |

| Meta-diamide 7 | Meta-diamide | Drosophila Mel-2 cells expressing wild-type RDL receptors | Membrane Potential Assay | IC₅₀ | ~10 nM | |

| Meta-diamide 7 | Meta-diamide | Drosophila Mel-2 cells expressing A2'S mutant RDL receptors | Membrane Potential Assay | IC₅₀ | ~10 nM |

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This technique is crucial for characterizing the effects of compounds on specific ion channels expressed in a controlled environment.

Methodology:

-

Receptor Expression: Capped RNA (cRNA) encoding the insect GABA receptor subunit (e.g., RDL) is synthesized in vitro. Xenopus laevis oocytes are then injected with the cRNA and incubated for 2-4 days to allow for receptor expression in the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. Two glass microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a specific holding potential (typically -60 to -80 mV).

-

Compound Application: A baseline GABA-evoked current is established by briefly applying a known concentration of GABA to the oocyte. After a washout period, the oocyte is pre-incubated with the test insecticide for a defined period.

-

Data Acquisition: GABA is co-applied with the insecticide, and the resulting current is measured. The degree of inhibition by the insecticide is calculated by comparing the current amplitude in the presence and absence of the compound.

-

Dose-Response Analysis: This process is repeated with a range of insecticide concentrations to generate a dose-response curve and calculate the IC₅₀ value.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its receptor and to characterize the binding site.

Methodology:

-

Membrane Preparation: Tissues rich in the target receptor, such as insect heads or cultured cells expressing the receptor, are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]fluralaner or a site-specific probe like [³H]EBOB) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filter is washed to remove non-specifically bound radioligand, and the amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

Visualizations

Signaling Pathway Diagram

Caption: GABAergic synapse and insecticide targets.

Experimental Workflow: Two-Electrode Voltage-Clamp

Caption: Workflow for TEVC electrophysiology.

Logical Relationship: Resistance vs. Binding Site

Caption: Group 30 binding site and lack of cross-resistance.

References

- 1. irac-online.org [irac-online.org]

- 2. researchgate.net [researchgate.net]

- 3. Insecticide resistance management and industry: the origins and evolution of the Insecticide Resistance Action Committee (IRAC) and the mode of action classification scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irac-online.org [irac-online.org]

Spectroscopic analysis of Isocycloseram

An In-depth Technical Guide to the Spectroscopic Analysis of Isocycloseram

Introduction

This compound is a novel, broad-spectrum insecticide belonging to the isoxazoline chemical class.[1] It is distinguished by its unique mode of action as an allosteric modulator of the gamma-aminobutyric acid (GABA)-gated chloride channel, placing it in the Insecticide Resistance Action Committee (IRAC) Group 30.[2] this compound is a diastereoisomeric mixture, with the (5S,4R)-isomer being the most insecticidally active component.[2][3] Developed for the control of a wide range of pests, including lepidopteran, hemipteran, and coleopteran species, its analysis is critical for formulation quality control, residue monitoring, and environmental fate studies.[4] This guide provides a detailed overview of the core spectroscopic and chromatographic techniques used for the analysis of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to developing appropriate analytical methods, particularly for sample preparation and chromatographic separation.

| Property | Value | Reference |

| Appearance | Off-white solid powder | |

| Molecular Formula | C₂₃H₁₉Cl₂F₄N₃O₄ | |

| Molecular Weight | 548.3 g/mol | |

| Melting Point | 138.9 °C (Pure Active Ingredient) | |

| Water Solubility | 1.2 mg/L (at 20 °C) | |

| Log K_ow_ (Octanol/Water) | 5.0 (at 20 °C) | |

| Vapour Pressure | <6.2×10⁻⁶ Pa (at 25 °C) |

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic methods is employed for the identification and quantification of this compound.

UV-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is primarily used for the quantitative analysis of this compound in formulations via High-Performance Liquid Chromatography with a UV detector (HPLC-UV). The molecule exhibits strong absorbance in the UV region, with primary maxima around 265 nm.

| Condition | λ_max_ (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) |

| Neutral Solution (Methanol) | 265 | 25004 |

| 290 | 6392 | |

| Acidic Solution (Methanol/HCl) | 265 | 22632 |

| 290 | 4906 | |

| Data sourced from the Public Release Summary on this compound by the Australian Pesticides and Veterinary Medicines Authority. |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative identification of this compound. It is used as an identity test where the infrared absorption spectrum of a sample is compared to that of a reference standard. This "fingerprinting" technique confirms the presence of the correct functional groups and overall molecular structure. While detailed spectral assignments are not widely published, the method is a standard procedure in quality control laboratories for confirming the identity of the technical material.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used method for determining the purity of this compound technical materials and the concentration in formulations. A reversed-phase HPLC method provides excellent separation and quantification.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Kinetex C18, 2.6 µm (100 x 4.6 mm) or equivalent |

| Mobile Phase | Gradient of Acetonitrile and 0.1% v/v Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 5 µL |

| Retention Time | Approximately 5.3 min |

| Data sourced from the provisional CIPAC method for this compound. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the trace-level quantification of this compound and its metabolites in complex matrices such as agricultural commodities and soil. The technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol is commonly used for extraction and cleanup prior to LC-MS/MS analysis.

Performance of the LC-MS/MS Method for Residue Analysis:

| Parameter | Value | Matrix Examples |

| Limit of Detection (LOD) | 0.003 mg/kg | Hulled rice, potato, soybean, mandarin, red pepper |

| Limit of Quantification (LOQ) | 0.01 mg/kg | Hulled rice, potato, soybean, mandarin, red pepper |

| Linearity (R²) | ≥ 0.99 | Calibration range of 0.001-0.05 mg/kg |

| Mean Average Recoveries | 71.5 - 109.8% | Hulled rice, potato, soybean, mandarin, red pepper |

| Precision (RSD) | < 10% | Hulled rice, potato, soybean, mandarin, red pepper |

| Data sourced from a study on the analysis of this compound in agricultural food commodities. |

Mechanism of Action Signaling Pathway

This compound functions by selectively targeting the invertebrate Rdl (Resistance to dieldrin) GABA receptor. It acts as a non-competitive antagonist and allosteric modulator, binding to a site distinct from fiproles and cyclodienes. This binding inhibits the influx of chloride ions through the GABA-gated channel, which disrupts the inhibitory neurotransmission process. The resulting cascade of events leads to hyperexcitation of the insect's central nervous system, culminating in paralysis and death.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Analysis of this compound Formulations

This protocol is adapted from the provisional CIPAC method for determining the this compound content in technical and formulated products.

1. Reagents and Materials:

-

This compound reference standard of known purity.

-

Acetonitrile (HPLC grade).

-

Deionized water.

-

Formic acid.

-

Volumetric flasks (100 mL, 50 mL).

-

Ultrasonic bath.

-

0.45 µm PTFE syringe filters.

2. Standard Preparation (Calibration Solution):

-

Accurately weigh 45–55 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 60 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to cool to ambient temperature and dilute to the mark with acetonitrile.

-

Pipette 10.0 mL of this stock solution into a 50 mL volumetric flask and dilute to the mark with acetonitrile.

-

Filter an aliquot through a 0.45 µm PTFE filter before injection. Prepare this solution in duplicate.

3. Sample Preparation:

-

Accurately weigh an amount of the sample equivalent to 45–55 mg of this compound into a 100 mL volumetric flask.

-

Follow the same dissolution and dilution procedure as described for the standard preparation.

-

Filter an aliquot through a 0.45 µm PTFE filter before injection. Prepare each sample in duplicate.

4. Chromatographic Analysis:

-

Set up the HPLC system according to the conditions listed in Table 3.

-

Equilibrate the system by making several injections of a calibration solution until the response factors for two consecutive injections differ by less than 1%.

-

Inject the duplicate calibration solutions followed by the duplicate sample solutions.

5. Calculation:

-

Calculate the concentration of this compound in the sample using the mean peak areas from the sample and standard injections and the known purity of the reference standard, employing an external standard calculation.

Protocol 2: LC-MS/MS Residue Analysis with QuEChERS

This protocol describes a general workflow for the extraction and analysis of this compound residues from agricultural products.

1. Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-20 mL of acetonitrile, typically containing 0.1% formic acid to optimize extraction pH.

-

Shake the tube vigorously for 1 minute.

-

Add anhydrous magnesium sulfate (e.g., 4 g) and sodium chloride (e.g., 1 g) to induce phase separation.

-

Immediately shake again and then centrifuge at a sufficient speed to separate the layers (e.g., 4,700 G for 10 minutes).

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

-

The d-SPE tube typically contains a primary secondary amine (PSA) sorbent to remove organic acids and C18 to remove non-polar interferences like fats, along with anhydrous MgSO₄ to remove residual water.

-

Vortex the tube for 1 minute and then centrifuge.

3. LC-MS/MS Analysis:

-

Take the final cleaned extract and filter it through a 0.22 µm filter into an autosampler vial.

-

Analyze the extract using an LC-MS/MS system operated in positive electrospray ionization (ESI+) mode.

-

Quantification is performed using matrix-matched calibration curves to compensate for matrix effects.

References

Isocycloseram CAS number 2061933-85-3 properties

An In-depth Technical Guide to Isocycloseram (CAS Number: 2061933-85-3)

Abstract

This compound is a novel, broad-spectrum insecticide and acaricide belonging to the isoxazoline chemical class.[1][2][3] It is distinguished by its unique mode of action, targeting the gamma-aminobutyric acid (GABA) receptor at a site distinct from other insecticides like fiproles and cyclodienes.[3][4] This technical guide provides a comprehensive overview of this compound's physicochemical properties, mechanism of action, detailed experimental protocols for its analysis, and a summary of its toxicological profile, intended for researchers, scientists, and professionals in drug and pesticide development.

Physicochemical Properties

This compound is an off-white, solid powder with a sweetish odor at room temperature. It is a diastereoisomeric mixture, primarily composed of 80-100% of the (5S,4R)-isomer, which is the most active, and 0-20% of the (5R,4R), (5R,4S), and (5S,4S) isomers. The compound exhibits very low water solubility but is soluble in several organic solvents. Its high log KOW value indicates a potential for bioaccumulation in fatty matrices. Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2061933-85-3 | |

| Molecular Formula | C₂₃H₁₉Cl₂F₄N₃O₄ | |

| Molecular Weight | 548.3 g/mol | |

| IUPAC Name | Mixture of 80–100% 4-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(4R)-2-ethyl-3-oxo-1,2-oxazolidin-4-yl]-2-methylbenzamide and 20–0% of the (5R,4R), (5R,4S) and (5S,4S) isomers. | |

| Appearance | Off-white solid powder with a sweetish odor. | |

| Melting Point | 138.9 °C (Pure Active Ingredient, 98.4% purity) 135.3 °C (Technical Grade, 96.9% purity) | |

| Boiling Point | Decomposes from ~178 °C (Technical Grade) to ~212 °C (Pure). | |

| Water Solubility | 1.2 mg/L at 20 °C. | |

| Organic Solvent Solubility | Dichloromethane: 400 g/L Acetone: 270 g/L Ethyl acetate: 190 g/L Methanol: 75 g/L Toluene: 33 g/L n-Octanol: 17 g/L Hexane: 39 mg/L | |

| Partition Coefficient (log Kₒw) | 5.0 (at 20°C, Pure) 4.9 (at 25°C, Technical Grade) | |

| Vapor Pressure | <6.2 x 10⁻⁶ Pa at 20-25 °C. | |

| Dissociation Constant (pKa) | No dissociation observed between pH 2 and 12. |

Mechanism of Action

This compound is classified by the Insecticide Resistance Action Committee (IRAC) in Group 30 as a GABA-gated chloride channel allosteric modulator. Its mechanism of action involves the non-competitive antagonism of the invertebrate GABA receptor.

Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.

This compound acts by binding to a unique site on the GABA receptor, distinct from the binding sites of GABA itself, fiproles, or cyclodienes. This allosteric binding locks the receptor in a non-conducting state, preventing the influx of chloride ions even when GABA is present. The disruption of inhibitory signaling leads to uncontrolled neuronal firing, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.

Experimental Protocols

Determination of this compound by HPLC

This protocol outlines the determination of this compound by reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

Objective: To quantify the concentration of this compound in a sample.

Principle: The sample is dissolved in acetonitrile, separated on a C18 column, and detected by a UV spectrophotometer at 265 nm. Quantification is achieved using an external standard.

Apparatus:

-

High-Performance Liquid Chromatograph with a UV spectrophotometric detector.

-

Injection system capable of injecting 5 µL.

-

Stainless steel column (100 x 4.6 mm i.d.) packed with Kinetex C18, 2.6 µm, or equivalent.

-

Ultrasonic bath.

-

Volumetric flasks (50 mL, 100 mL).

-

Syringe filters (PTFE, 0.45 µm).

Reagents:

-

Acetonitrile (HPLC grade).

-

This compound reference standard.

Procedure:

-

Chromatographic Conditions:

-

Column Temperature: 40 °C

-

Mobile Phase: Water / Acetonitrile / Methanol = 25/50/25 (v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detector Wavelength: 265 nm

-

Injection Volume: 5 µL

-

Approximate Retention Time: 5.3 min

-

-

Calibration Solution Preparation:

-

Accurately weigh (to the nearest 0.1 mg) 45–55 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 60 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

-

Cool to ambient temperature and dilute to volume with acetonitrile.

-

Pipette 10.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.

-

Filter through a 0.45 µm PTFE filter if necessary. Prepare in duplicate (Solutions CA and CB).

-

-

Sample Preparation (Technical Grade):

-

Accurately weigh (to the nearest 0.1 mg) 45–55 mg of the sample into a 100 mL volumetric flask.

-

Follow the same dissolution and dilution steps as for the calibration solution. Prepare in duplicate (Solutions SA and SB).

-

-

Determination:

-

Inject 5 µL of calibration solution CA until the response factors of two consecutive injections differ by less than 1%.

-

Inject solution CB; the response factor should not deviate by more than 5% from CA.

-

Inject 5 µL of each sample solution (SA, SB) and record the peak areas.

-

Residue Analysis in Cabbage and Soil by QuEChERS-HPLC

This protocol describes the extraction and cleanup of this compound residues from vegetable and soil matrices for HPLC analysis.

Objective: To determine this compound residue levels in cabbage and soil.

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used to extract the analyte with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) for the cabbage matrix. The soil extract does not require the cleanup step.

Apparatus:

-

Homogenizer.

-

Centrifuge.

-

HPLC system as described in Protocol 3.1.

Reagents:

-

Acetonitrile (HPLC grade).

-

C18 and graphitized carbon black (GCB) sorbents for d-SPE.

Procedure:

-

Extraction:

-

Homogenize a representative sample of cabbage or soil.

-

Weigh a subsample into a centrifuge tube.

-

Add acetonitrile as the extraction solvent.

-

Shake vigorously to ensure thorough extraction.

-

Centrifuge to separate the solid and liquid phases.

-

-

Cleanup (Cabbage Matrix Only):

-

Take an aliquot of the acetonitrile supernatant from the cabbage extract.

-

Add C18 and GCB sorbents to the aliquot.

-

Vortex to mix, then centrifuge to pellet the sorbents.

-

The resulting supernatant is ready for HPLC analysis.

-

-

Analysis:

-

Analyze the final extracts (cleaned for cabbage, direct for soil) using the HPLC method detailed in Protocol 3.1.

-

Average recoveries for this method have been reported in the range of 91.81–109.95% for cabbage and 89.89–104.08% for soil.

-

Experimental Workflows

HPLC Analysis Workflow

The logical flow for quantifying this compound via HPLC is depicted below.

In-Vivo Metabolism Study Workflow

The following diagram illustrates a generalized workflow for studying the metabolism of this compound in a model organism, such as a rat.

Toxicological Summary

A comprehensive set of toxicological studies has been conducted for this compound. It exhibits very low acute oral toxicity in mammals. It is not considered to be genotoxic based on in-vitro and in-vivo tests. The primary target organs identified in repeat-dose oral studies in rats were the testes, epididymides, and liver.

Table 2: Summary of Toxicological Endpoints for this compound

| Study Type | Species | Result | Source(s) |

| Acute Oral Toxicity | Rat | LD₅₀ > 5000 mg/kg bw | |

| Acute Dermal Toxicity | Rat | Low toxicity (Category IV) | |

| Acute Inhalation Toxicity | Rat | Low toxicity (Category IV) | |

| Skin Irritation | Rabbit | Not an irritant | |

| Eye Irritation | Rabbit | Slightly irritating | |

| Skin Sensitization | - | Potential to be a skin sensitizer | |

| Genotoxicity | In-vitro & In-vivo | Negative results; unlikely to be genotoxic | |

| Neurotoxicity | Rat | No evidence of neurotoxicity up to the highest doses tested. | |

| Developmental Toxicity | Rat | NOAEL (fetal) = 7.5 mg/kg bw/day | |

| Reproductive Toxicity | Rat | Target organs: testes and liver. | |

| Chronic Toxicity (2-year) | Rat | No evidence of carcinogenicity. |

Conclusion

This compound is a potent isoxazoline insecticide with a novel mode of action that makes it a valuable tool for managing a broad spectrum of pests, particularly where resistance to other insecticide classes is a concern. Its physicochemical properties, characterized by low water solubility and high lipophilicity, influence its environmental behavior and formulation requirements. The analytical methods detailed herein provide robust means for its quantification in various matrices. While toxicological assessments indicate low acute toxicity, they also highlight specific target organs in chronic exposure scenarios, underscoring the importance of appropriate handling and risk assessment. This guide provides foundational technical information for professionals working with this active ingredient.

References

The Crucial Role of Stereoisomerism in the Bioactivity of Isocycloseram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocycloseram is a novel isoxazoline insecticide demonstrating broad-spectrum efficacy against a variety of agricultural pests.[1][2] Classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 agent, its unique mode of action targets the invertebrate gamma-aminobutyric acid (GABA)-gated chloride channel.[3] this compound functions as a non-competitive antagonist and allosteric modulator at a binding site distinct from those of other GABAergic insecticides like fiproles and cyclodienes.[2] This distinct mechanism of action makes it a valuable tool in insecticide resistance management programs.

A critical aspect of this compound's biological activity lies in its stereochemistry. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers. The commercial formulation of this compound is a specific mixture of these isomers, with the (5S,4R)-isomer being the most insecticidally active component.[3] This technical guide provides an in-depth exploration of the stereoisomerism of this compound, its profound impact on bioactivity, and the experimental methodologies used to characterize these properties.

Stereoisomerism of this compound

This compound's structure contains two stereocenters, leading to the existence of four stereoisomers: (5S,4R), (5R,4R), (5R,4S), and (5S,4S). The technical grade active ingredient is manufactured as a mixture of these stereoisomers, with a composition of 80-100% of the highly active (5S,4R)-isomer (SYN548088) and 0-20% of the other three isomers (SYN548089, SYN548090, and SYN548091). While all four isomers exhibit some level of insecticidal activity, the (5S,4R) configuration is predominantly responsible for the potent efficacy of the commercial product.

Logical Relationship of this compound Stereoisomers

References

Toxicological Profile of Isocycloseram in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocycloseram is a novel insecticide belonging to the isoxazoline class of chemicals. It is recognized for its broad-spectrum activity against a variety of invertebrate pests.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates, with a focus on its mode of action, quantitative toxicity data, and detailed experimental protocols. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pest management.

Mode of Action

This compound functions as a non-competitive antagonist of the invertebrate γ-aminobutyric acid (GABA)-gated chloride channel.[1] It acts as an allosteric modulator, binding to a site on the GABA receptor that is distinct from the binding sites of other insecticides like fiproles and cyclodienes.[2][3] This binding inhibits the influx of chloride ions, leading to a disruption of the normal inhibitory neurotransmission in the invertebrate nervous system. The result is hyperexcitation, paralysis, and eventual death of the target organism.[2] The Insecticide Resistance Action Committee (IRAC) has classified this compound in Group 30.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the invertebrate GABA-gated chloride channel.

Caption: Mode of action of this compound on the invertebrate GABA receptor.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a range of invertebrate species.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48-hour Acute Immobilisation | EC50 | 0.017 | |

| Americamysis bahia | 96-hour Acute | LC50 | 0.000018 | |

| Chironomus riparius | 48-hour Acute | LC50 | 0.000015 |

Table 2: Acute Toxicity of this compound to Terrestrial Invertebrates

| Species | Test Type | Endpoint | Value (µ g/bee ) | Reference |

| Apis mellifera (Honey Bee) | 48-hour Acute Contact | LD50 | <11 | |

| Apis mellifera (Honey Bee) | 48-hour Acute Oral | LD50 | <11 |

Note: A specific LD50 value below 11 µ g/bee is not publicly available but is classified as highly toxic.

Table 3: Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 21-day Reproduction | NOEC | 0.0081 |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the reproducibility of results. The following sections outline standardized protocols for determining the acute toxicity of this compound to representative invertebrate species.

Acute Contact Toxicity Test for Honey Bees (Apis mellifera) - Based on OECD Guideline 214

This test is designed to determine the acute contact toxicity of a substance to adult worker honey bees.

1. Test Organisms:

-

Young adult worker honey bees (Apis mellifera) from healthy, queen-right colonies.

2. Test Substance Preparation:

-

The test substance is dissolved in a suitable carrier solvent (e.g., acetone).

-

A series of at least five geometrically spaced concentrations are prepared.

3. Experimental Procedure:

-

Bees are anesthetized, typically with carbon dioxide.

-

A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a microapplicator.

-

Control groups are treated with the carrier solvent only.

-

A reference substance (e.g., dimethoate) is typically included to verify the sensitivity of the test bees.

-

Each test concentration and control is replicated, with each replicate containing a set number of bees (e.g., 10).

-

After treatment, bees are housed in cages and provided with a sucrose solution.

4. Observations and Data Analysis:

-

Mortality and any signs of sublethal effects are recorded at 4, 24, and 48 hours post-application. The observation period may be extended to 96 hours if mortality increases significantly between 24 and 48 hours.

-

The LD50 (the dose causing 50% mortality) is calculated at each observation time point using appropriate statistical methods (e.g., probit analysis).

Caption: Workflow for a honey bee acute contact toxicity test.

Acute Immobilisation Test for Daphnia sp. - Based on OECD Guideline 202

This test evaluates the acute toxicity of a substance to daphnids, typically Daphnia magna.

1. Test Organisms:

-

Young daphnids, less than 24 hours old at the start of the test.

2. Test Substance Preparation:

-

The test substance is dissolved or dispersed in a suitable aqueous medium.

-

At least five concentrations in a geometric series are prepared.

3. Experimental Procedure:

-

Daphnids are exposed to the test concentrations in glass vessels.

-

A control group in the test medium without the substance is included.

-

Each test concentration and control is replicated, with a specific number of daphnids per replicate (e.g., 5 daphnids in 10 mL of solution).

-

The test is conducted for 48 hours under controlled temperature and light conditions.

4. Observations and Data Analysis:

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

The EC50 (the concentration causing 50% immobilisation) is calculated at 48 hours.

Sediment-Water Chironomid Toxicity Test Using Spiked Sediment - Based on OECD Guideline 218

This test assesses the effects of prolonged exposure of chemicals in sediment to the larval stage of chironomids, such as Chironomus riparius.

1. Test Organisms:

-

First instar larvae of Chironomus riparius.

2. Test Substance Preparation:

-

The test substance is incorporated into the sediment at a range of concentrations.

-

At least five test concentrations are typically used.

3. Experimental Procedure:

-

The spiked sediment is added to test vessels, followed by overlying water.

-

After a stabilization period, the chironomid larvae are introduced.

-

The test is run for 28 days under controlled conditions.

-

A control group with unspiked sediment is included.

4. Observations and Data Analysis:

-

The primary endpoints are the number of fully emerged adult midges and the development rate (time to emergence).

-

Larval survival and weight can also be measured at specific time points.

-

The ECx (e.g., EC50 for emergence) and the No-Observed-Effect Concentration (NOEC) are determined.

Conclusion

This compound is a potent insecticide that acts on the invertebrate nervous system through a novel mode of action on the GABA-gated chloride channel. The quantitative data presented in this guide highlight its high toxicity to a range of target and non-target invertebrates. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for the consistent and reliable assessment of its toxicological properties. This information is critical for conducting robust environmental risk assessments and for the development of effective and sustainable pest management strategies.

References

Isocycloseram's Impact on the Insect Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocycloseram is a novel insecticide belonging to the isoxazoline class, demonstrating potent efficacy against a broad spectrum of insect pests.[1] Its unique mode of action within the insect central nervous system (CNS) positions it as a critical tool in modern pest management, particularly in strategies addressing insecticide resistance. This technical guide provides an in-depth analysis of this compound's effects on the insect CNS, detailing its molecular mechanism of action, presenting key quantitative efficacy data, and outlining the experimental protocols used to elucidate these properties. The information is intended to support further research, discovery, and development of innovative crop protection and public health solutions.

Introduction

The relentless challenge of agricultural and urban pests necessitates the continuous development of novel insecticides with distinct modes of action. This compound, a member of the isoxazoline chemical class, has emerged as a significant advancement in insecticide technology.[1] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 30, this compound targets the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, but at a site distinct from other GABAergic insecticides like fiproles and cyclodienes.[2][3] This unique binding site confers efficacy against pest populations that have developed resistance to older classes of insecticides.[3] This guide explores the core of this compound's neurotoxic action, providing a comprehensive resource for the scientific community.

Mechanism of Action in the Insect CNS

This compound functions as a non-competitive antagonist and allosteric modulator of insect GABA receptors. In the insect CNS, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus inhibiting nerve impulses.

This compound disrupts this process by binding to a unique site on the GABA receptor complex. This binding event allosterically modulates the receptor, preventing the influx of chloride ions even when GABA is bound. The consequence is a blockage of the inhibitory signal, leading to uncontrolled neuronal firing, hyperexcitation of the insect's nervous system, paralysis, and eventual death.

dot

Caption: Signaling pathway of this compound at the insect GABA receptor.

Quantitative Efficacy Data

The efficacy of this compound has been quantified against a range of insect pests through various bioassays. The following tables summarize key toxicological endpoints.

Table 1: Lethal Dose (LD50) and Lethal Concentration (LC50) Values

| Species | Bioassay Type | Metric | Value | Reference(s) |

| Blattella germanica (German Cockroach) | Topical Application | LD50 | 5-15 ng/insect (at 72h) | |

| Blattella germanica (UCR Strain) | Topical Application | LD50 | 0.015 µ g/insect (at 72h) | |

| Blattella germanica (Ryan Strain) | Topical Application | LD50 | 0.022 µ g/insect (at 72h) | |

| Blattella germanica (SY Strain) | Topical Application | LD50 | 0.042 µ g/insect (at 72h) | |

| Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | LC50 | 0.26 mg/kg |

Table 2: Inhibitory Concentration (IC50) Values against Insect GABA Receptors

| Species | Receptor | Metric | Value (nM) | Reference(s) |

| Spodoptera frugiperda | SfrRDL1 | IC50 | 8.52 | |

| Spodoptera frugiperda | SfrRDL2 | IC50 | 11.13 |

Table 3: Efficacy in Residual and Baiting Assays

| Species | Assay Type | Concentration/Dose | Result | Reference(s) |

| Cimex lectularius (Bed Bug) | Residual Surface Spray | ~40 mg/m² | 100% mortality after 3-4 days | |

| Linepithema humile (Argentine Ant) | Residual Surface Spray | ~40 mg/m² | Effective Control | |

| Monomorium pharaonis (Pharaoh Ant) | Residual Surface Spray | ~40 mg/m² | Effective Control | |

| Reticulitermes flavipes (Termite) | Tunneling Assay | 5 µg/g | Effective Control | |

| Blattella germanica (German Cockroach) | Gel Bait | 1% (w/w) | 95-100% mortality within 5-14 days |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Topical Application Bioassay for LD50 Determination

This protocol is adapted from standard methods for determining the contact toxicity of an insecticide.

dot

Caption: Workflow for a topical application bioassay.

Methodology:

-

Insect Rearing: Insects of a specific species and life stage (e.g., adult male cockroaches) are reared under controlled conditions (temperature, humidity, photoperiod) to ensure uniformity.

-

Insecticide Solution Preparation: A stock solution of technical grade this compound is prepared in a suitable solvent, typically acetone. Serial dilutions are then made to create a range of concentrations.

-

Dosing: Insects are individually anesthetized, often with carbon dioxide. A precise volume (e.g., 0.5-1.0 µL) of the this compound solution is applied to the dorsal surface of the thorax using a calibrated microapplicator. Control insects are treated with the solvent alone.

-

Observation: After treatment, insects are placed in clean containers with access to food and water and held under controlled environmental conditions.

-

Mortality Assessment: Mortality is recorded at predetermined intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded.

-

Data Analysis: The dose-response data are subjected to probit analysis to determine the LD50 value, the dose required to kill 50% of the test population.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to study the effects of this compound on the function of GABA receptors expressed in Xenopus laevis oocytes.

dot

Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.

Methodology:

-

Oocyte Preparation and cRNA Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer. Complementary RNA (cRNA) encoding the specific insect GABA receptor subunits of interest is then injected into the oocytes.

-

Incubation: The injected oocytes are incubated for 2-5 days in a buffered solution to allow for the expression and assembly of functional GABA receptors on the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a recording solution. The oocyte is impaled with two microelectrodes, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a specific holding potential (e.g., -60 mV).

-

Compound Application and Data Acquisition: GABA is applied to the oocyte to activate the expressed receptors and elicit a chloride current. To test the effect of this compound, it is co-applied with GABA. The resulting currents are recorded and measured.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the GABA-elicited current. A concentration-response curve is generated by testing a range of this compound concentrations, and the IC50 value (the concentration that inhibits 50% of the maximal GABA response) is calculated.

Resistance and Selectivity

A key advantage of this compound is its effectiveness against insect populations resistant to other insecticides. For example, the A301S mutation in the Rdl GABA receptor subunit, which confers resistance to cyclodienes, does not affect sensitivity to this compound. However, laboratory studies have identified that the G335M mutation in the third transmembrane domain of the Rdl GABA receptor can impair the activity of both this compound and metadiamide insecticides.

This compound exhibits high selectivity for insect GABA receptors over mammalian receptors, contributing to its favorable safety profile for vertebrates.

Conclusion

This compound represents a significant innovation in insecticide science, offering a unique mode of action that is highly effective against a wide range of economically important insect pests. Its mechanism as a non-competitive allosteric modulator of GABA-gated chloride channels provides a powerful tool for managing insecticide resistance. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical foundation for researchers, scientists, and drug development professionals working to advance the field of insect pest control. Further research into the nuances of its binding site and potential resistance mechanisms will be crucial for the long-term sustainability of this important insecticide class.

References

Methodological & Application

Application Notes and Protocols for Isocycloseram Laboratory Bioassays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of laboratory bioassay protocols for evaluating the efficacy of isocycloseram, a novel isoxazoline insecticide. This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 insecticide, acting as a GABA-gated chloride channel allosteric modulator.[1][2][3] This document outlines its mode of action, provides detailed protocols for various bioassays, summarizes key efficacy data, and describes potential resistance mechanisms.

Mode of Action

This compound selectively targets the invertebrate gamma-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[1][4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound acts as an allosteric modulator, binding to a site on the GABA receptor distinct from GABA itself and other insecticides like fiproles and cyclodienes. This binding blocks the chloride ion influx, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

Caption: Signaling pathway of this compound's mode of action.

Quantitative Efficacy Data Summary

The following tables summarize the reported efficacy of this compound against various insect pests in laboratory bioassays.

Table 1: Topical Application Bioassays

| Pest Species | Life Stage | LD50 (µ g/insect ) | Observation Time | Reference |

| Blattella germanica (German Cockroach) | Adult Male | 0.01 - 0.05 | 72 hours |

Table 2: Residual Contact Bioassays

| Pest Species | Life Stage | Concentration | Mortality | Exposure Time | Observation Time | Surface | Reference |

| Cimex lectularius (Bed Bug) | Adult | 0.1% (45 SC) | 100% | 4 hours | 3-4 days | Porous & Non-porous | |

| Cimex lectularius (Bed Bug) | Adult | 0.1% (400 SC) | 100% | 4 hours | 2-5 days | Fabric | |

| Anopheles stephensi (Mosquito) | Adult | 120-150 mg/m² | >80% | - | Up to 12 months | Cement, Mud, Wood |

Table 3: Feeding/Baiting Bioassays

| Pest Species | Life Stage | Bait Concentration (% w/w) | Mortality | Observation Time | Reference | | --- | --- | --- | --- | --- | | Blattella germanica (German Cockroach) | Adult Male | 1% | 100% | 14 days | | | Periplaneta americana (American Cockroach) | - | 1% | 95-100% | 5-14 days | | | Blatta orientalis (Oriental Cockroach) | - | 1% | 95-100% | 5-14 days | | | Atta sexdens (Leaf-cutting Ant) | Worker | 0.075 - 0.3% | High | - | |

Experimental Protocols

Detailed methodologies for key laboratory bioassays are provided below.

Protocol 1: Topical Application Bioassay for Cockroaches

This protocol is designed to determine the dose-dependent contact toxicity of this compound.

Caption: Workflow for a topical application bioassay.

Materials:

-

Technical grade this compound

-

Acetone (analytical grade)

-

Micro-applicator

-

Carbon dioxide (for anesthesia)

-

Adult male cockroaches (Blattella germanica)

-

Ventilated holding containers

-

Food (e.g., rodent chow) and water source

-

Probit analysis software

Procedure:

-

Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Perform serial dilutions to obtain a range of concentrations that will result in mortality between 10% and 90%.

-

Insect Handling: Select healthy, uniform-sized adult male cockroaches. Anesthetize the insects lightly with CO2.

-

Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal surface of the prothorax of each cockroach. Treat a control group with acetone only.

-

Post-Treatment Maintenance: Place the treated insects in clean, ventilated containers with access to food and water. Maintain at a constant temperature and humidity (e.g., 25°C, 60% RH).

-

Mortality Assessment: Record the number of dead or moribund insects at specified time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to right itself when placed on its dorsum.

-

Data Analysis: Use the mortality data to calculate the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals using probit analysis.

Protocol 2: Residual Contact Bioassay for Bed Bugs

This protocol evaluates the efficacy of this compound formulations when applied to various surfaces.

References

Application Notes and Protocols for Field Efficacy Testing of Isocycloseram

For Researchers, Scientists, and Drug Development Professionals